molecular formula C5H12BNO3 B590283 3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester CAS No. 134892-18-5

3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester

Cat. No.: B590283
CAS No.: 134892-18-5
M. Wt: 144.965
InChI Key: SKVIRYLWMYWFEF-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester is a useful research compound. Its molecular formula is C5H12BNO3 and its molecular weight is 144.965. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Result of Action

The primary result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.

Properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-9(14)13(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDPXJJXCIJTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201734
Record name N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134892-18-5
Record name N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134892-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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